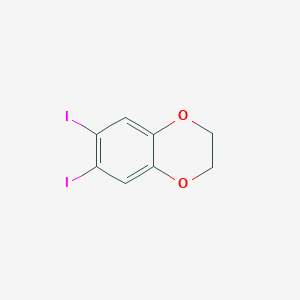

6,7-DIIODOBENZO(1,4)DIOXAN

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-diiodo-2,3-dihydro-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFKBNAGGCAGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2O1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565380 | |

| Record name | 6,7-Diiodo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155303-91-6 | |

| Record name | 6,7-Diiodo-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 6,7 Diiodobenzo 1,4 Dioxan

Precursor Synthesis and Strategic Functionalization

A common and effective strategy involves the synthesis and subsequent functionalization of a benzo(1,4)dioxan scaffold. This approach allows for the introduction of iodine atoms at specific positions on the aromatic ring.

The synthesis of hydroxylated benzo-1,4-dioxane derivatives serves as a crucial initial step, as the hydroxyl groups can activate the aromatic ring towards electrophilic substitution or be used as handles for other transformations. For instance, 6,7-dihydroxybenzo-1,4-dioxane is a key precursor. Its synthesis can be achieved through multiple routes, often starting from commercially available materials. diva-portal.org Another approach begins with precursors like 2,3-dihydroxybenzoic acid, which is first esterified and then undergoes cyclization with 1,2-dibromoethane (B42909) to form the methyl 2,3-dihydrobenzo[b] diva-portal.orgorganic-chemistry.orgdioxine-5-carboxylate. nih.gov This benzodioxane ester can then be further manipulated. The presence of activating groups, such as hydroxyl or alkoxy moieties, on the benzene (B151609) ring is critical for facilitating subsequent regioselective iodination reactions.

Once the benzodioxan core is established, the introduction of two iodine atoms at the 6- and 7-positions requires precise control of regioselectivity. This can be accomplished through either direct or indirect iodination methods.

Direct electrophilic iodination of the aromatic ring of benzo(1,4)dioxan or its derivatives is a straightforward approach. The success of this method hinges on the use of appropriate iodinating agents and reaction conditions to achieve high regioselectivity and yield. Various reagents have been developed for the direct iodination of aromatic compounds, which are often activated by electron-donating groups, as is the case in the benzo(1,4)dioxan system.

Common iodinating systems include molecular iodine (I₂) combined with an oxidizing or activating agent. acs.orgrsc.org For example, the use of elemental iodine activated by reagents like Selectfluor (F-TEDA-BF₄) has been shown to be effective for the progressive iodination of activated benzene derivatives under mild conditions. organic-chemistry.org Another classical yet effective reagent system is a mixture of mercury(II) oxide and iodine (HgO-I₂), which provides neutral and mild reaction conditions suitable for iodinating substituted benzenes. ic.ac.uk The choice of solvent and temperature is also critical in controlling the reaction's outcome.

| Reagent System | Conditions | Application | Reference |

| I₂ / Selectfluor | Acetonitrile | Iodination of activated arenes | organic-chemistry.org |

| HgO / I₂ | Dichloromethane, rt | Iodination under neutral conditions | ic.ac.uk |

| I₂ / Oxidant | Varies | General aromatic iodination | acs.orgrsc.org |

Indirect methods, which proceed through organometallic intermediates, offer an alternative and often more selective route to diiodinated products. These methods typically involve a two-step sequence: regioselective metalation (formation of a carbon-metal bond) followed by quenching with an iodine source.

A prominent example is the ortho-lithiation of a benzodioxane derivative. pnas.org In this process, a strong base like lithium diisopropylamide (LDA) is used to selectively deprotonate the aromatic ring at positions adjacent to the oxygen atoms (ortho-lithiation). The resulting organolithium intermediate is then treated with molecular iodine (I₂) to furnish the iodinated compound in good yield. pnas.org The reaction conditions, such as temperature and order of addition, can be critical to avoid side reactions like ring-opening. pnas.org

Another powerful technique involves the use of highly functionalized organozinc reagents. uni-muenchen.deuni-muenchen.de Directed metalation using TMP-bases (like TMPZnCl·LiCl) can generate stable zincated aromatics, which can then undergo reactions with iodine. uni-muenchen.de This approach is known for its high functional group tolerance. The diiodinated structure of 1,4-benzodioxan has been successfully obtained in high yield using a method referred to as Suzuki iodination, which likely involves an organometallic intermediate pathway. diva-portal.org

| Method | Reagents | Key Intermediate | Reference |

| Ortho-lithiation/Iodination | 1. LDA; 2. I₂ | Aryllithium | pnas.org |

| Directed Zincation/Iodination | 1. TMPZnCl·LiCl; 2. I₂ | Arylzinc | uni-muenchen.de |

| Suzuki Iodination | Not specified | Organometallic | diva-portal.org |

Methodologies for Regioselective Diiodination

Construction of the 6,7-Diiodobenzo(1,4)dioxan Core Structure

An alternative synthetic strategy involves constructing the dioxin ring onto a pre-functionalized aromatic precursor that already contains the desired iodine atoms. This is typically achieved through nucleophilic aromatic substitution reactions.

The assembly of the benzo(1,4)dioxan ring system can be accomplished via a double nucleophilic substitution reaction, a variant of the Williamson ether synthesis. This method involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a 1,2-dihaloethane. To synthesize this compound using this approach, one would ideally start with 4,5-diiodocatechol. The dianion of this catechol, generated by a base, would then react with a 1,2-dihaloethane, such as 1,2-dibromoethane, to form the dioxin ring. nih.gov

A related and powerful method for synthesizing substituted dibenzo diva-portal.orgorganic-chemistry.orgdioxines involves the reaction of a catechol with a substituted 1,2-dihalobenzene, often activated towards nucleophilic aromatic substitution. researchgate.net For the synthesis of the target molecule, this would translate to reacting catechol with a 1,2,4,5-tetrahalobenzene, where two of the halogens are iodine. The reaction of catechol dianion with activated haloarenes, often in polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA), can lead to the desired ring system. researchgate.net The success of these SNAr reactions depends on the activation of the aromatic ring by electron-withdrawing groups or the use of specific catalytic systems. d-nb.infonih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 4,5-Diiodocatechol | 1,2-Dibromoethane | Base (e.g., K₂CO₃), DMF | This compound | nih.gov |

| Catechol | 1,2-Dichloro-4,5-diiodobenzene | Metallic Potassium, HMPA | This compound | researchgate.net |

Cycloaddition and Condensation Approaches to Dioxin Formation

The construction of the 1,4-dioxan ring fused to a benzene ring can be achieved through several synthetic routes. One common approach involves the Williamson ether synthesis, a type of condensation reaction, between a catechol derivative and a dihaloethane. In the context of this compound, this would typically involve the reaction of 4,5-diiodocatechol with 1,2-dibromoethane or 1,2-dichloroethane. The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a suitable solvent like dimethylformamide (DMF) or ethanol. The base deprotonates the hydroxyl groups of the catechol, forming a dianion that then acts as a nucleophile, attacking the electrophilic carbon atoms of the dihaloethane in a double SN2 reaction to form the six-membered dioxan ring.

Another strategy involves the reaction of a catechol with an activated dihalo- or dinitro-benzene derivative. For instance, the reaction of catechol with 1,2-dichloro- or 2-chloronitro-benzenes using metallic potassium in hexamethylphosphoramide (HMPA) has been shown to be an effective method for synthesizing substituted dibenzo matrixscientific.comscbt.comdioxines. researchgate.net While this specific example leads to dibenzodioxins, the underlying principle of nucleophilic aromatic substitution can be adapted for the synthesis of benzodioxans.

Furthermore, cycloaddition reactions can be employed in the synthesis of related heterocyclic systems, although direct application to this compound is less commonly reported. researchgate.netnih.gov These reactions often involve the [4+2] cycloaddition of a suitable diene with a dienophile. For example, 1,4-benzoquinones are extensively used in Diels-Alder reactions to construct bicyclic systems that can be further elaborated into benzodioxan derivatives. researchgate.netscielo.br

Process Optimization for Enhanced Yields and Purity

Optimizing the synthesis of this compound is crucial for its practical application. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and reaction time. For the Williamson ether synthesis approach, the use of a high-boiling polar aprotic solvent like DMF can facilitate the reaction by effectively solvating the cationic counter-ion of the base, thereby increasing the nucleophilicity of the catecholate dianion.

The choice of the dihaloethane is also important. While 1,2-dibromoethane is more reactive than 1,2-dichloroethane, it is also more expensive and can lead to more side reactions. Therefore, a careful balance between reactivity and cost-effectiveness must be considered. The reaction temperature is another critical factor; higher temperatures can increase the reaction rate but may also promote the formation of undesired byproducts through elimination or polymerization reactions.

Purification of the final product is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is determined by the solubility profile of this compound. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal for achieving high recovery of the purified product.

| Parameter | Condition | Effect on Yield/Purity |

| Solvent | DMF, Acetonitrile | Polar aprotic solvents can enhance reaction rates. nih.gov |

| Base | K2CO3, NaOH | Stronger bases can lead to faster reactions but may increase side products. |

| Temperature | 70-100 °C | Higher temperatures can increase reaction rate but may decrease purity. nih.gov |

| Reactant | 1,2-dibromoethane vs. 1,2-dichloroethane | Bromo derivative is more reactive but may be less selective. nih.gov |

| Purification | Recrystallization, Column Chromatography | Essential for removing unreacted starting materials and byproducts. |

Advanced Spectroscopic and Structural Characterization in Synthetic Organic Chemistry

The unambiguous identification and structural elucidation of synthetic organic compounds like this compound rely on a suite of advanced spectroscopic and analytical techniques.

Elucidation of Molecular Structure by High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. elsevier.comtoukach.rukobv.de For this compound, both ¹H and ¹³C NMR spectroscopy provide crucial information.

In the ¹H NMR spectrum, the protons on the dioxan ring would be expected to appear as a multiplet, likely a complex singlet or a narrow multiplet, due to the symmetry of the molecule. docbrown.info The two aromatic protons would appear as a singlet in the aromatic region of the spectrum, with a chemical shift influenced by the electron-withdrawing nature of the iodine atoms and the electron-donating effect of the ether oxygens.

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule. The two iodinated aromatic carbons would appear at a characteristic chemical shift, as would the two non-iodinated aromatic carbons. The carbon atoms of the dioxan ring would also give a signal in the aliphatic region. The exact chemical shifts can be predicted using computational methods and compared with experimental data for confirmation.

| Nucleus | Chemical Shift (ppm, predicted) | Multiplicity | Assignment |

| ¹H | ~ 7.0-7.5 | s | Ar-H |

| ¹H | ~ 4.3 | s | O-CH₂-CH₂-O |

| ¹³C | ~ 90-100 | s | C-I |

| ¹³C | ~ 120-130 | s | Ar-C-H |

| ¹³C | ~ 140-150 | s | Ar-C-O |

| ¹³C | ~ 65-70 | s | O-CH₂-CH₂-O |

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. nist.govdocbrown.info For this compound (C₈H₆I₂O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 387.94 g/mol . matrixscientific.comscbt.com

The fragmentation pattern in the mass spectrum can provide valuable structural information. Common fragmentation pathways for ethers include the loss of alkyl radicals. In the case of this compound, one might expect to see fragments corresponding to the loss of parts of the dioxan ring or the iodine atoms. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation of the mass spectrum compared to compounds containing elements with multiple common isotopes. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula.

| m/z Value | Ion | Description |

| 387.94 | [C₈H₆I₂O₂]⁺ | Molecular Ion (M⁺) |

| 261 | [C₈H₆IO₂]⁺ | Loss of one iodine atom |

| 134 | [C₈H₆O₂]⁺ | Loss of two iodine atoms |

| 127 | [I]⁺ | Iodine cation |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. rsc.orgdocbrown.infonih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bond vibrations.

Key expected vibrational frequencies include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and C-O-C stretching vibrations for the ether linkages in the dioxan ring. The C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers. The absence of a broad O-H stretching band would confirm the successful formation of the ether linkages from the starting catechol.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1000 | C-O-C stretch | Ether |

| ~1100 & ~940 | C-O stretch | Cyclic Ether docbrown.info |

| 700-500 | C-I stretch | Aryl Iodide |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The crystal structure would reveal the planarity of the benzodioxan system and the conformation of the dioxan ring, which typically adopts a chair or a twisted-boat conformation. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as halogen bonding (I···I or I···O interactions) and π-π stacking, which govern the solid-state architecture of the compound. This information is crucial for understanding its physical properties and for designing new materials with desired solid-state characteristics.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Bond Lengths (Å) | e.g., C-I, C-O, C-C |

| Bond Angles (°) | e.g., C-C-I, C-O-C |

| Torsion Angles (°) | Describing ring conformation |

Investigation of Reactivity and Mechanistic Pathways of 6,7 Diiodobenzo 1,4 Dioxan

Transformative Reactions of Aromatic Iodine Substituents

The iodine substituents on the benzodioxan ring are the primary sites of reactivity. Aryl iodides are highly valued in organic synthesis due to the C-I bond's susceptibility to cleavage and subsequent functionalization under various reaction conditions.

The activation of the carbon-iodine bond is a critical first step in many catalytic processes. This bond is the weakest among carbon-halogen bonds, making it particularly suitable for activation. chemrxiv.org This activation can be achieved through several means, including oxidative addition to a transition metal center, radical processes initiated by light, or the formation of electron-donor-acceptor (EDA) complexes. nih.govrsc.org

In transition-metal-catalyzed reactions, a low-valent metal species, such as Palladium(0), inserts into the C-I bond in an oxidative addition step. This process forms an organometallic intermediate that can then participate in subsequent steps of a catalytic cycle, like transmetalation and reductive elimination. whiterose.ac.uk

Photochemical activation offers an alternative, metal-free pathway. Visible light can induce the formation of an EDA complex between the iodoarene and a Lewis base. nih.gov Subsequent photoexcitation can lead to the fragmentation of this complex, generating an aryl radical. nih.gov This radical species is highly reactive and can engage in various bond-forming reactions. This strategy has been successfully applied in photocatalyst-free arylations using aryl iodides. rsc.org

Directed arylation reactions leverage a directing group on a substrate to guide a C-H activation and subsequent C-C bond formation at a specific position, typically ortho to the directing group. In the context of 6,7-diiodobenzo(1,4)dioxan, the iodine atoms themselves can serve as precursors for arylation through cross-coupling rather than directing C-H activation on the same ring. However, the principles of directed C-C bond formation are central to its application in building larger molecules.

Iodoarene-directed strategies have emerged where the aryl iodide is activated to generate an aryl radical, which then facilitates a remote C(sp³)–H arylation through a sequence of halogen atom transfer (XAT) and hydrogen atom transfer (HAT). nih.gov Furthermore, palladium-catalyzed methods have been developed for the double arylation of alkenes using aryl iodides, a process guided by native functional groups. rsc.org These methods showcase how the reactive C-I bonds of a molecule like this compound can be used to form complex C-C bonds with high regiochemical control. rsc.org The formation of C-C bonds is a fundamental transformation in organic synthesis, and numerous methods, including enzymatic and metal-free approaches, have been developed to achieve this. pitt.eduresearchgate.netnih.gov

Cross-Coupling Reactions Utilizing this compound as a Substrate

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are excellent substrates for these transformations. researchgate.net The presence of two iodine atoms on this compound allows for sequential or double coupling, enabling the synthesis of symmetrically or asymmetrically substituted benzodioxan derivatives.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for C-C bond formation in modern organic synthesis. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the Pd(0) catalyst. whiterose.ac.ukuwindsor.ca

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. For this compound, this methodology can be used to introduce one or two new aryl or vinyl substituents. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture, often including dioxane. nih.govacademie-sciences.fr The reactivity difference between the two C-I bonds is generally small, but mono-coupling can sometimes be achieved by carefully controlling stoichiometry and reaction conditions. Selective coupling has been demonstrated for structurally similar compounds like 1,4-dibromo-2,5-diiodobenzene. scispace.com

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide. libretexts.org It is a highly efficient method for constructing arylalkynes. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base like an amine. libretexts.orgrsc.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. nih.gov For diiodo-substrates like this compound, Sonogashira coupling offers a direct route to dialkynylbenzodioxan derivatives, which are valuable precursors for functional materials. The reaction's regioselectivity on substrates with two different halides is well-established, with the alkyne adding to the more reactive iodide site first. libretexts.org

| Reaction | Catalyst System (Pd Source + Ligand) | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd₂(dba)₃ + XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 °C | nih.govcommonorganicchemistry.com |

| Suzuki-Miyaura | [Pd(OAc)₂] + PPh₃ | Cs₂CO₃ | 1,4-Dioxane (B91453) | 100 °C | academie-sciences.fr |

| Sonogashira (Cu co-catalyst) | PdCl₂(PPh₃)₂ + CuI | Et₃N or Piperidine | THF or DMF | Room Temp. to 80 °C | libretexts.org |

| Sonogashira (Cu-free) | Pd-Schiff base complex | K₂CO₃ | Isopropanol | Room Temperature | rsc.org |

| Sonogashira (Light-induced) | PdNPs on TiO₂ | Diisopropylamine | Acetonitrile | Room Temperature | worktribe.com |

Copper-mediated reactions provide a classic and still valuable alternative to palladium-catalyzed methods for certain transformations. beilstein-journals.org

Ullmann Condensation: The traditional Ullmann condensation refers to the copper-promoted synthesis of biaryl compounds from two molecules of an aryl halide. A more common modern variant, the Ullmann-type reaction, involves the coupling of an aryl halide with an alcohol, amine, or thiol to form diaryl ethers, arylamines, or aryl thioethers, respectively. These reactions typically require stoichiometric or catalytic amounts of copper, often in the presence of a ligand and a base, and are usually run at high temperatures. beilstein-journals.org this compound could be a substrate for such reactions, for example, reacting with phenols or alcohols to form complex polyether structures.

More recent advancements have led to the development of copper-catalyzed cross-coupling reactions that proceed under milder conditions and exhibit broad functional group tolerance. cas.cnfrontiersin.org For instance, copper has been used to catalyze Sonogashira-type couplings, demonstrating its versatility beyond traditional Ullmann condensations. nih.gov

| Reaction Type | Copper Source | Ligand (if any) | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|---|

| Ullmann Biaryl Synthesis | Cu powder or Cu(I) salts | None (traditional) | None or K₂CO₃ | High-boiling (e.g., DMF, Sand) | >150 °C | beilstein-journals.org |

| Ullmann C-N Coupling | CuI | Phenanthroline derivatives | K₃PO₄ or Cs₂CO₃ | DMF or Dioxane | 80-120 °C | beilstein-journals.org |

| Hiyama C-S Coupling | CuF₂ | 1,10-Phenanthroline | CsF | Toluene | 120 °C | frontiersin.org |

| Diazo-Sulfinate Coupling | CuI | 1,10-Phenanthroline | None | DMF/H₂O | Room Temperature | cas.cn |

Electrophilic and Nucleophilic Substitution Reactions on the Benzo(1,4)dioxan Ring

Beyond reactions at the C-I bonds, the aromatic ring of this compound can potentially undergo substitution reactions.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. byjus.com In this compound, the directing effects of the substituents determine the position of attack. The two ether oxygen atoms of the dioxane ring are activating, ortho-, para-directing groups. The two iodine atoms are deactivating but are also ortho-, para-directing.

The available positions for substitution on the ring are C5 and C8. The powerful ortho-, para-directing effect of the ether oxygens would strongly favor substitution at these positions. The deactivating, ortho-, para-directing iodine atoms at positions 6 and 7 would also direct to positions 5 and 8. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur regioselectively at the C5 and C8 positions. Studies on the parent dibenzo[b,e] nih.govresearchgate.netdioxin system confirm that it readily undergoes various electrophilic aromatic substitutions. thieme-connect.de

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is less common for electron-rich aromatic rings like benzodioxan, as it typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. Since this compound lacks such groups, SNAr reactions are generally unfavorable.

However, substitution can be achieved through other pathways. For example, lithiation via hydrogen-metal exchange with a strong base like butyllithium (B86547) can occur. In the related dibenzo[b,e] nih.govresearchgate.netdioxin, selective lithiation occurs at the 1-position (equivalent to the C5/C8 positions in benzodioxan), which can then be trapped with an electrophile. thieme-connect.de A similar reaction at the C5 or C8 position of this compound could potentially provide a route to functionalization that is complementary to electrophilic substitution or cross-coupling reactions.

Influence of the Benzo(1,4)dioxan Moiety on Aromatic Reactivity and Selectivity

The benzo(1,4)dioxan moiety significantly influences the reactivity and selectivity of the aromatic ring in this compound. The two oxygen atoms in the dioxan ring act as electron-donating groups through resonance, increasing the electron density of the fused benzene (B151609) ring. This activation makes the aromatic ring more susceptible to electrophilic substitution reactions compared to unsubstituted benzene.

The directing effect of the dioxan moiety in electrophilic aromatic substitution is ortho- and para- to the oxygen atoms. However, in this compound, the presence of the two large iodine atoms at the 6 and 7 positions sterically hinders direct substitution on the aromatic ring. Consequently, the primary sites of reactivity are the carbon-iodine bonds.

The presence of the two iodine atoms opens up a wide array of possibilities for cross-coupling reactions, where the iodine atoms act as excellent leaving groups. These reactions are central to the synthetic utility of this compound, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of iodo-substituted aromatics is generally higher than their bromo or chloro counterparts in many coupling reactions. clockss.org

Common palladium-catalyzed cross-coupling reactions involving di-iodoaryl compounds like this compound include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the di-iodo compound with an organoboron reagent in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds. The reaction can be performed stepwise, allowing for the introduction of two different aryl or vinyl groups. The choice of solvent, such as 1,4-dioxane, can significantly influence the reaction outcome. nih.govacademie-sciences.fr

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the di-iodo compound with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This is a crucial transformation for the synthesis of various nitrogen-containing heterocyclic compounds and aniline (B41778) derivatives. scienceopen.com The use of specific ligands can be critical for achieving high yields and selectivity. nih.gov

Sonogashira Coupling: This reaction couples the di-iodo compound with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form substituted alkynes. beilstein-journals.orgrsc.org This method is fundamental for the synthesis of complex conjugated systems. The reaction conditions can be tuned to favor either mono- or di-alkynylation. rsc.org

The selectivity in these reactions, particularly for achieving mono-substitution versus di-substitution, can often be controlled by carefully managing the reaction conditions, such as the stoichiometry of the reagents, temperature, and reaction time.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands |

| Buchwald-Hartwig | Amine | C-N | Pd(OAc)₂, Pd₂(dba)₃ with specialized phosphine ligands (e.g., XPhos, BrettPhos) |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI |

Studies on Rearrangement Mechanisms and Stereochemical Outcomes

While specific studies on the rearrangement mechanisms of this compound are not extensively documented, the principles of rearrangement reactions in related systems can provide insights into its potential behavior. mdpi.comwiley-vch.de

Oxidative cyclodehydrogenation is a powerful reaction for the synthesis of polycyclic aromatic hydrocarbons and other fused ring systems. rsc.org In the context of derivatives of this compound that have undergone prior functionalization (e.g., through Suzuki coupling to introduce aryl groups), subsequent intramolecular cyclization can be envisioned. These reactions often proceed through radical or cationic intermediates, and the regioselectivity is governed by the electronic and steric properties of the substrate.

For instance, if two adjacent aryl groups are introduced at the 6 and 7 positions, an oxidative cyclodehydrogenation could potentially lead to the formation of a larger, planarized aromatic system. The mechanism typically involves the removal of two hydrogen atoms and the formation of a new carbon-carbon bond. nih.gov Such reactions can be promoted by various reagents, including strong acids, Lewis acids, or transition metal catalysts. The stereochemical outcome of such cyclizations would be dictated by the geometry of the precursor and the reaction mechanism.

The two iodine atoms in this compound play a crucial role in directing reaction pathways. Their primary function is to serve as leaving groups in cross-coupling reactions. The differential reactivity of the two C-I bonds, although often similar, can sometimes be exploited to achieve selective mono-functionalization under carefully controlled conditions.

Furthermore, the presence of iodine can influence the course of other reactions. For example, in certain rearrangement reactions, the iodine atoms could potentially participate in the formation of intermediate iodonium (B1229267) ions, which could then influence the stereochemical outcome of the reaction.

In the context of pathway divergence, the initial reaction at one of the C-I bonds will introduce a new functional group. This new group will, in turn, electronically and sterically influence the reactivity of the second C-I bond, potentially leading to different reaction pathways or selectivities for the second functionalization step. For example, the introduction of a bulky group at the 6-position could hinder subsequent reaction at the 7-position.

The iodine atoms themselves are not typically involved in classical rearrangement reactions like the Baeyer-Villiger or Pinacol rearrangements, which involve the migration of alkyl or aryl groups to an electron-deficient center. msu.edubeilstein-journals.org However, their influence on the electronic nature of the aromatic ring can affect the stability of any charged intermediates that might form during a reaction, thereby influencing the reaction pathway.

Theoretical and Computational Chemistry Studies on 6,7 Diiodobenzo 1,4 Dioxan

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are essential for determining the electronic structure and intrinsic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to provide information on molecular geometry, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. jmchemsci.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 6,7-diiodobenzo(1,4)dioxan.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly employed for organic molecules. euroasiajournal.orgmdpi.com Paired with a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution, this approach can yield accurate predictions of molecular properties. euroasiajournal.orgmdpi.com Calculations would likely be performed for the molecule in both the gas phase and in various solvents to understand environmental effects. euroasiajournal.org

The introduction of two heavy iodine atoms on the benzene (B151609) ring is expected to influence the geometry, particularly the C-I bond lengths and the C-C-I bond angles, due to steric and electronic effects. The calculated thermodynamic parameters, such as the enthalpy of formation, can provide insights into the molecule's stability. mdpi.comnih.gov

Table 1: Illustrative DFT-Calculated Molecular Properties of this compound This table presents hypothetical data based on typical DFT (B3LYP/6-311++G(d,p)) results for analogous molecules.

| Parameter | Predicted Value | Unit |

| Enthalpy of Formation (Gas Phase) | Value dependent on calculation | kJ/mol |

| Dipole Moment | Value dependent on calculation | Debye |

| C-I Bond Length | ~2.10 | Å |

| C-O Bond Length | ~1.37 | Å |

| O-C-C-O Torsion Angle | ~-58 | Degrees |

Ab initio (from first principles) methods are another class of quantum calculations that rely on theoretical principles without the use of experimental data. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory provide higher levels of accuracy than DFT for some systems, though at a significantly greater computational expense. researchgate.netrsc.org

For this compound, an ab initio method like MP2 could be used to calculate the ground state geometry and compare it with DFT results. researchgate.net This comparison helps validate the chosen DFT functional. High-level ab initio calculations are particularly useful for refining the potential energy surface and understanding weak interactions within the molecule. rsc.org The primary role of these calculations would be to provide a benchmark for the more computationally efficient DFT methods, ensuring the predicted geometries and energies are reliable. mdpi.com

Table 2: Comparison of Hypothetical Calculated Bond Distances (Å) for this compound This table shows illustrative data comparing results from different computational methods, as is common practice in computational studies.

| Bond | DFT (B3LYP) | Ab Initio (MP2) |

| C6-I | 1.95 | 1.96 |

| C7-I | 1.95 | 1.96 |

| C5-O1 | 1.38 | 1.39 |

| C8-O2 | 1.38 | 1.39 |

Molecular Dynamics Simulations and Conformational Analysis

The 1,4-dioxane (B91453) ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. nih.gov Molecular Dynamics (MD) simulations are a powerful tool to study these conformational changes over time. nih.govrsc.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of the molecule's dynamic behavior. arxiv.org

For this compound, MD simulations would reveal the flexibility of the dioxane ring and the energetic barriers between different conformations. nih.gov By simulating the molecule at different temperatures, one could observe transitions between chair and boat-like structures and determine the most stable conformation. nih.govsapub.org The presence of the fused, substituted benzene ring is expected to significantly influence the conformational landscape compared to unsubstituted 1,4-dioxane. researchgate.net

Delimitation of Electronic Distribution and Reactivity Indices

Understanding the distribution of electrons in a molecule is key to predicting its chemical reactivity. Computational methods can map out electron-rich and electron-poor regions and calculate indices that quantify reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.ro

For this compound, the HOMO and LUMO would likely be distributed across the π-system of the aromatic ring. The electron-withdrawing nature of the iodine atoms would be expected to lower the energy of both the HOMO and LUMO compared to the parent 1,4-benzodioxan. A smaller HOMO-LUMO gap generally implies higher reactivity. chalcogen.ro Analysis of these orbitals helps identify potential sites for electrophilic and nucleophilic attack.

Table 3: Illustrative Frontier Orbital Energies for this compound This table presents hypothetical data based on typical DFT calculations for halogenated aromatic compounds.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting how molecules will interact. researchgate.net Red colors on an MEP map indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. physchemres.org

In the MEP map of this compound, the regions around the two oxygen atoms of the dioxane ring are expected to be highly negative (red) due to the lone pairs of electrons. Conversely, a significant feature would be the presence of a region of positive electrostatic potential on the outermost portion of the iodine atoms, along the C-I bond axis. This feature, known as a "sigma-hole" (σ-hole), is characteristic of heavier halogens and makes them capable of acting as Lewis acids, forming halogen bonds. mdpi.com The hydrogen atoms on the molecule would also show positive potential. This detailed charge mapping is crucial for predicting non-covalent interactions and potential sites of chemical reaction. libretexts.orgmdpi.com

Computational Prediction of Spectroscopic Signatures

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic properties of molecules like this compound. These methods can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing valuable data for structural elucidation and characterization.

The process typically begins with the geometry optimization of the molecule's ground state. For this compound, this would involve using a functional, such as B3LYP, in conjunction with a basis set that can adequately describe the heavy iodine atoms, like LANL2DZ or aug-cc-pVDZ-PP. benthamdirect.combeilstein-journals.org Once the optimized geometry is obtained, further calculations can be performed to predict the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. benthamdirect.comfayoum.edu.eg By applying the GIAO method at a DFT level of theory, one can predict the ¹H and ¹³C NMR chemical shifts for this compound. The predicted shifts are often correlated with experimental data for similar compounds to improve accuracy. fayoum.edu.eg Due to the symmetry of the 6,7-diiodo substitution pattern, the aromatic region of the ¹H NMR spectrum would be expected to show two distinct signals, as would the ¹³C NMR spectrum for the aromatic carbons. The protons and carbons of the dioxane ring would also have characteristic predicted shifts.

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and for illustrative purposes, based on computational chemistry principles.)

¹H NMR (in CDCl₃, 400 MHz)| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.15 | s | 1H | Ar-H |

| 6.90 | s | 1H | Ar-H |

¹³C NMR (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 144.5 | Ar-C-O |

| 125.0 | Ar-C-H |

| 92.0 | Ar-C-I |

| 64.5 | -OCH₂CH₂O- |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. euroasiajournal.org A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes and their corresponding intensities. Characteristic peaks would be expected for the C-H aromatic stretching, C-O-C ether linkages, and the C-I stretching vibrations. Comparing these theoretical spectra with experimental data of related benzodioxane derivatives helps in the assignment of the observed IR bands. scirp.orgscirp.org

Illustrative Predicted IR Absorption Frequencies for this compound (Note: The following data is hypothetical and for illustrative purposes, based on computational chemistry principles.)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3080 | Weak | Aromatic C-H stretch |

| 2945 | Medium | Aliphatic C-H stretch |

| 1480 | Strong | Aromatic C=C stretch |

| 1280 | Strong | Aryl ether C-O stretch |

| 1120 | Medium | Aliphatic ether C-O stretch |

| 650 | Medium | C-I stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and thus UV-Vis absorption spectra. researchgate.net By performing a TD-DFT calculation, one can determine the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the introduction of the iodine atoms is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzodioxane, due to the extension of the chromophore and the heavy atom effect.

Mechanistic Investigations via Computational Reaction Pathway Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

For this compound, a key area of investigation would be its behavior in electrophilic aromatic substitution reactions. The iodine atoms are generally deactivating yet ortho-, para-directing. However, the existing substitution pattern would influence the regioselectivity of further reactions. Computational methods can predict the most likely sites for electrophilic attack by calculating the energies of the possible intermediates and transition states. gdut.edu.cn Fukui indices, derived from DFT, can also be used to predict the local reactivity and sites susceptible to electrophilic attack. benthamdirect.com

Another area of interest is the potential for the di-iodo-substituted benzodioxane to participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are common for aryl iodides. Computational studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.net By calculating the free energy profile of the reaction, one can identify the rate-determining step and understand how the electronic and steric properties of the this compound substrate influence the reaction kinetics. rsc.org

The analysis of reaction pathways often involves techniques like Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the reaction path downhill from a transition state, confirming that it connects the intended reactants and products. gdut.edu.cn This provides a detailed picture of the geometric and electronic changes that occur throughout the course of the reaction. For instance, in a hypothetical nucleophilic aromatic substitution on this compound, computational analysis could reveal whether the reaction proceeds via a concerted mechanism or through a Meisenheimer complex intermediate.

Illustrative Reaction Energy Profile Data for a Hypothetical Electrophilic Nitration of this compound (Note: The following data is hypothetical and for illustrative purposes, based on computational chemistry principles for a reaction pathway analysis.)

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + NO₂⁺ |

| Transition State 1 | +15.2 | Transition state for attack at C-5 |

| Intermediate 1 | +8.5 | Sigma complex (Wheland intermediate) |

| Transition State 2 | +10.1 | Transition state for deprotonation |

| Products | -5.7 | 5-nitro-6,7-diiodobenzo(1,4)dioxan + H⁺ |

These computational approaches, while theoretical, offer profound insights into the chemical nature of this compound, guiding future experimental work and enabling a deeper understanding of its properties and reactivity from a molecular level.

Advanced Academic Applications of 6,7 Diiodobenzo 1,4 Dioxan in Materials Science and Organic Electronics

Utilization as a Key Synthetic Building Block for Complex Architectures

The presence of two iodine atoms on the benzo(1,4)dioxan core makes 6,7-diiodobenzo(1,4)dioxan an excellent substrate for various cross-coupling reactions. This reactivity is fundamental to its use in constructing larger, more complex molecular architectures.

Precursor for Extended Conjugated Systems

Extended conjugated systems are crucial for organic electronics as they facilitate charge transport. escholarship.org this compound serves as a foundational unit for building these systems. Through reactions like the Scholl reaction, which involves oxidative cyclodehydrogenation, this compound can be used to synthesize polycyclic aromatic hydrocarbons (PAHs). mpg.de For instance, it can act as a precursor for creating larger PAHs, where the diiodo functionality allows for coupling with other aromatic units, leading to materials with extensive π-conjugation. mpg.deresearchgate.net

One notable synthetic route involves the reaction of this compound to produce tetra-substituted benzo[k]tetraphene derivatives. mpg.deresearchgate.net These derivatives can then undergo intramolecular cyclodehydrogenation to form complex, planarized PAHs. The specific placement of the iodine atoms on the 6,7-positions of the benzodioxan ring dictates the final architecture of the resulting conjugated system.

Scaffolds for Novel Heterocyclic Compounds

The benzo(1,4)dioxan unit itself is a key heterocyclic structure. wikipedia.orgnih.gov By leveraging the reactivity of the attached iodine atoms, this compound can be elaborated into more complex heterocyclic frameworks. For example, it can be a starting point for synthesizing larger ring systems or for introducing additional heteroatoms. rasayanjournal.co.innih.govderpharmachemica.comsemanticscholar.orgnih.gov

Research has shown that related dihydroxybenzo-1,4-dioxane can react with various electrophiles to construct larger dibenzodioxin systems. diva-portal.org Similarly, the diiodo-derivative provides a handle for palladium-catalyzed cross-coupling reactions, enabling the fusion of other heterocyclic rings onto the benzodioxan core. This modular approach is invaluable for creating a diverse library of novel heterocyclic compounds with potentially unique photophysical and electronic properties. nih.gov

Integration into Electroactive and Optoelectronic Materials

The electronic properties of materials derived from this compound make them suitable for a range of applications in organic electronics, from charge transfer complexes to the active components of transistors.

Donor Molecules for Charge Transfer Complexes and Radical Salts

Charge-transfer (CT) complexes consist of an electron donor and an electron acceptor molecule. ibs.re.kr These materials can exhibit high electrical conductivity. The benzo(1,4)dioxan moiety is electron-rich and can act as a donor component. While specific studies on this compound as a direct donor in CT complexes are not prevalent, its derivatives are central to this application. For instance, dibenzo-1,4-dioxin has been used to form a charge-transfer complex with 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), a strong electron acceptor. ibs.re.kr This complex demonstrates enhanced electrical conductivity and reduced solubility compared to its individual components, which are desirable properties for electrode materials in organic rechargeable batteries. ibs.re.kr

The synthesis of molecules like ethylenedioxy-benzodioxins, which can be derived from precursors related to this compound, is aimed at creating donor molecules for cationic radical salts. diva-portal.org These salts are a class of organic conductors. diva-portal.orgresearchgate.net

Components for Organic Semiconductors and Conductors

Organic semiconductors are the foundation of "plastic electronics," offering advantages like flexibility and low cost. cas.orgresearchgate.net These materials are typically composed of π-bonded molecules or polymers. cas.org The ability to form extended conjugated systems from this compound makes it a relevant precursor for organic semiconductors. escholarship.org

By incorporating the benzodioxan unit into larger oligomeric or polymeric structures, its electronic properties can be tuned. For example, the synthesis of oligomers containing 3,4-ethylenedioxythiophene (B145204) (EDOT) moieties, which share structural similarities with the dioxane portion, can lead to proton-dopable organic semiconductors. rsc.org A synthesized semiconductor, 2,5-bis(5-(2,3-dihydrothieno[3,4-b] nih.govCurrent time information in Bangalore, IN.dioxin-5-yl)-3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene, exhibited electrical conductivity of approximately 0.1 S cm⁻¹ when doped. rsc.org This highlights the potential of incorporating the dioxin-containing ring system into conductive materials.

The general class of organic semiconductors includes a wide variety of materials, from small molecules like pentacene (B32325) to polymers like polythiophenes, which are used in various electronic devices. sigmaaldrich.com1-material.com

Application in Field-Effect Transistors (FETs)

A field-effect transistor (FET) is a device that uses an electric field to control the flow of current in a semiconductor. wikipedia.org Organic field-effect transistors (OFETs) utilize organic semiconductors as the active channel material. nih.gov The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used. arxiv.org

Materials derived from precursors like this compound are candidates for the active layer in OFETs. diva-portal.org For instance, tetrathiafulvalene (B1198394) (TTF) derivatives, which can be synthesized using building blocks derived from benzodioxins, have been prepared with the goal of creating self-assembled monolayers for use in organic thin-film field-effect transistors. diva-portal.org The ability to form well-ordered thin films is critical for efficient charge transport in the transistor channel. diva-portal.org High-performance biosensors are also a key application area for FETs, including various types like BioFETs, Graphene FETs, and Silicon Nanowire FETs. mdpi.commdpi.com

Development of Supramolecular Assemblies and Nanostructures

The precisely defined geometry and the presence of halogen atoms in this compound make it a valuable component in the construction of ordered molecular architectures.

Design and Fabrication of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly organized molecular films that form spontaneously on a substrate. The design of SAMs often involves molecules with a specific "anchoring" group that has a strong affinity for the substrate, a "spacer" or "linker" group (like an alkyl chain), and a "terminal" functional group that defines the surface properties. sigmaaldrich.compsu.edu

While direct research on this compound in SAMs is not extensively documented in the provided results, the principles of SAM formation using similar aromatic and functionalized molecules are well-established. The diiodo-substituted benzodioxan core can be functionalized with appropriate anchoring groups, such as thiols or phosphonic acids, to facilitate its assembly on metal or metal oxide surfaces. sigmaaldrich.comrsc.org The iodine atoms can then play a crucial role in directing the intermolecular interactions within the monolayer, potentially leading to unique packing arrangements and electronic properties. The ability to form well-ordered monolayers is critical for applications in organic electronics, such as in perovskite solar cells where SAMs can act as efficient hole-transporting materials. rsc.orgmdpi.com

The formation of a well-ordered monolayer is driven by a combination of factors, including the strong interaction between the anchor and the substrate, and van der Waals interactions between the molecular chains. sigmaaldrich.com For aromatic systems, π-π stacking interactions also contribute to the stability and order of the assembly. psu.edu The presence of the bulky iodine atoms on the this compound molecule would significantly influence these packing interactions.

Intermolecular Interactions in Host-Guest Chemistry

Host-guest chemistry involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule or ion. thno.org The interactions governing this complexation are typically non-covalent, including hydrogen bonding, van der Waals forces, and electrostatic interactions. thno.orgchemrxiv.org

The benzo(1,4)dioxan framework can act as a component of a larger host structure. The iodine atoms in this compound introduce the potential for halogen bonding, a highly directional and specific non-covalent interaction between a halogen atom (the Lewis acidic halogen bond donor) and a Lewis base. This interaction can be exploited in the design of host molecules for the selective recognition of specific guests.

For instance, a macrocyclic host incorporating the this compound unit could exhibit selective binding towards electron-rich guest species through halogen bonding. The strength and directionality of these bonds can lead to highly organized solid-state structures and specific recognition events in solution. researchgate.net

Design of Chemical Probes and Sensory Systems

The development of chemical sensors for the detection of specific analytes is a burgeoning area of research. The principles of molecular recognition are central to the design of these sensory systems.

Principles of Molecular Recognition in Anion Sensing

Anion sensing is of great importance due to the ubiquitous nature and biological and environmental relevance of anions like fluoride, chloride, and phosphate. mdpi.com The design of anion sensors often relies on creating a receptor molecule with a binding site that is complementary in size, shape, and electronic character to the target anion. nih.gov

Hydrogen bonding is a common interaction utilized in anion recognition. nih.govaub.edu.lb Receptors are often designed with hydrogen bond donor groups (like N-H or O-H) positioned to interact with the anion. The binding event leads to a measurable change in the receptor's properties, such as its color or fluorescence. aub.edu.lb

While this compound itself is not a primary anion receptor, it can be incorporated into more complex sensor molecules. The electron-withdrawing nature of the iodine atoms can influence the acidity of nearby hydrogen bond donors, thereby modulating the binding affinity and selectivity for different anions. Furthermore, the potential for halogen bonding between the iodine atoms and an anion provides an alternative recognition motif.

Spectroscopic Response in Analyte Detection

The binding of an analyte to a chemical probe must be transduced into a detectable signal. Spectroscopic techniques, such as UV-vis absorption and fluorescence spectroscopy, are powerful tools for monitoring these recognition events. aub.edu.lb

Upon analyte binding, the electronic structure of the probe molecule is often perturbed, leading to changes in its absorption or emission spectrum. scispace.com For example, the interaction of an anion with a receptor can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift in the absorption or emission wavelength. aub.edu.lb

In the context of a sensor incorporating this compound, the binding of an analyte could influence the electronic transitions involving the benzodioxan core. The heavy iodine atoms could also promote intersystem crossing, potentially leading to changes in the fluorescence or phosphorescence properties of the sensor molecule upon analyte binding.

Role in Catalysis and Ligand Development

The development of new ligands is crucial for advancing transition-metal catalysis. tcichemicals.com Ligands play a key role in modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. tcichemicals.com

While there is no direct evidence in the provided search results for the use of this compound as a ligand itself, its structure presents opportunities for the development of novel ligand architectures. The diiodo-functionality allows for further chemical modification through reactions such as cross-coupling, enabling the introduction of coordinating groups. For example, phosphine (B1218219) or amine functionalities could be introduced at the 6- and 7-positions to create bidentate ligands. The rigid benzodioxan backbone would provide a well-defined geometry, which is often desirable for achieving high selectivity in catalytic reactions. The electronic properties of such ligands would be influenced by the oxygen atoms in the dioxan ring and any remaining iodine substituents.

The general class of benzodioxan derivatives has been explored in the context of developing inhibitors for enzymes like poly(ADP-ribose)polymerase 1 (PARP1), highlighting the potential for this scaffold in interacting with biological macromolecules. nih.gov This suggests that ligands derived from this compound could also find applications in bio-inspired catalysis.

Future Directions and Emerging Research Paradigms for 6,7 Diiodobenzo 1,4 Dioxan

Innovation in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research on 6,7-Diiodobenzo(1,4)dioxan is expected to prioritize the integration of green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents.

Current synthetic routes to benzodioxan and its derivatives often rely on traditional methods that may involve harsh conditions or hazardous materials. researchgate.net Innovations are anticipated in the adoption of catalytic systems that are both efficient and environmentally friendly. For instance, the use of copper-based catalysts, which are more abundant and less toxic than precious metal catalysts, presents a viable green alternative. rsc.org Furthermore, employing mild oxidants like hydrogen peroxide in these catalytic systems can enhance their green credentials. rsc.org

The exploration of alternative energy sources and reaction media is another promising frontier. Photolytic reactions, mediated by visible light sources such as blue LEDs, offer a metal- and base-free approach to functionalizing dioxane-containing structures in aqueous media. rsc.org This method not only aligns with green chemistry principles by using light as a clean reagent but also demonstrates the potential for reactions in water, the most sustainable solvent.

Future synthetic strategies will likely focus on improving atom economy and reducing the number of synthetic steps. Multi-component reactions (MCRs) are an efficient approach to building molecular complexity in a single step, thereby reducing waste and resource consumption. researchgate.net The application of solid acid catalysts, such as zeolites like H-MCM-22, in condensation reactions for creating related heterocyclic systems, showcases a pathway toward recyclable catalysts and milder reaction conditions. nih.gov

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Principle | Potential Advantage for this compound Synthesis |

|---|---|---|

| Catalysis | Use of efficient and recyclable catalysts | Employing earth-abundant metal catalysts (e.g., copper, iron) to replace precious metals (e.g., palladium); utilizing solid acid catalysts for easier separation and reuse. rsc.orgnih.gov |

| Alternative Solvents | Replacement of volatile organic compounds (VOCs) | Utilizing water, supercritical fluids, or ionic liquids as reaction media to reduce environmental impact. rsc.orgnih.gov |

| Energy Efficiency | Use of alternative energy sources | Microwave-assisted or photo-catalyzed reactions to reduce reaction times and energy consumption. rsc.org |

| Atom Economy | Maximizing the incorporation of all materials | Designing one-pot or multi-component reactions to synthesize the target molecule with minimal byproduct formation. researchgate.net |

| Renewable Feedstocks | Use of starting materials from renewable sources | Investigating bio-based precursors for the synthesis of the benzodioxan core. |

Exploration of Unprecedented Reactivity and Transformation Pathways

The two iodine atoms on the this compound scaffold are key to its synthetic versatility, offering a gateway to a multitude of novel transformations. The aryl-iodide bonds can be activated through various means, including transition-metal catalysis and metal-free oxidative activation, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Future research will likely explore the selective and sequential functionalization of the two iodine positions. This controlled reactivity would enable the synthesis of unsymmetrically substituted benzodioxan derivatives, which are difficult to access through traditional methods. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions, are powerful tools for aryl halide functionalization and are expected to be extensively applied to this compound. researchgate.netacs.org The development of catalytic systems that can differentiate between the two iodine atoms based on subtle electronic or steric differences will be a significant area of investigation.

Beyond traditional cross-coupling, the generation of aryl radicals from aryl halides under photoirradiation presents a green and efficient method for forming reactive intermediates. acs.org This approach could be used to initiate radical-alkene or radical-alkyne cyclization reactions, leading to complex fused-ring systems containing the benzodioxan motif. nih.gov The di-iodo nature of the substrate could even allow for double radical transformations, opening up pathways to novel polymeric or macrocyclic structures.

The reactivity of the benzodioxan ring itself, in conjunction with the transformations at the iodine positions, also warrants investigation. For example, reactions involving diazo compounds can lead to a diverse range of products through cycloadditions, insertions, or rearrangements. constructor.universitynih.govchemrxiv.org The interplay between the reactivity of the di-iodo-aromatic part and a functional group introduced via a diazo reaction could lead to unprecedented molecular architectures.

Table 2: Potential Transformation Pathways for this compound

| Reaction Type | Description | Potential Products |

|---|---|---|

| Sequential Cross-Coupling | Stepwise functionalization of the two C-I bonds with different nucleophiles. | Unsymmetrically substituted benzodioxan derivatives with diverse functional groups. |

| Double Functionalization | Simultaneous reaction at both C-I bonds. | Symmetrically substituted derivatives, macrocycles, or polymers. |

| Reductive Coupling | Samarium diiodide-mediated reactions to form C-C bonds. nih.gov | Novel cyclic structures fused to the benzodioxan ring. |

| Photochemical Reactions | Light-induced activation of the C-I bonds to generate aryl radicals. acs.org | Functionalized benzodioxans via radical addition or cyclization pathways. |

| Palladium-Catalyzed C-H/C-S Coupling | Intramolecular cyclization to form fused heterocyclic systems. rsc.org | Thiophene-fused benzodioxan derivatives with interesting electronic properties. |

Advanced Computational Modeling for Rational Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of molecules and guiding the design of new materials. euroasiajournal.orgsci-hub.se For this compound, computational modeling can provide profound insights into its structural, electronic, and reactive properties, thereby accelerating the discovery of its potential applications.

Future research will heavily rely on DFT and other computational methods to predict the outcomes of synthetic transformations and to design novel materials with desired functionalities. nih.govunimi.itarabjchem.org For example, calculations can help in understanding the regioselectivity of cross-coupling reactions at the two iodine positions by modeling the transition states of different reaction pathways. This predictive power can save significant experimental time and resources.

In the context of material design, computational modeling can be used to predict the electronic properties of polymers derived from this compound monomers. nih.gov By calculating parameters such as the HOMO-LUMO gap, electron affinity, and ionization potential, researchers can estimate the potential of these materials for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Molecular dynamics (MD) simulations can further be used to model the morphology and packing of these polymers, which are crucial for their performance in devices. arabjchem.org

The interaction of this compound and its derivatives with biological targets can also be investigated using computational docking and simulation studies. arabjchem.orgnih.gov These in silico methods can help in identifying potential protein binding sites and in designing new drug candidates based on the benzodioxan scaffold.

Table 3: Application of Computational Modeling to this compound

| Computational Method | Property Predicted | Application Area |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, vibrational frequencies, electronic structure (HOMO/LUMO energies), reaction mechanisms. euroasiajournal.orgsci-hub.senih.gov | Rationalizing reactivity, predicting spectroscopic data, designing new catalysts. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. nih.gov | Designing new dyes and fluorescent probes. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvation effects, polymer morphology, binding affinity. arabjchem.org | Predicting material properties, studying interactions with biological systems. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. | Understanding the nature of interactions in materials and biological complexes. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular interactions and charge transfer. euroasiajournal.org | Elucidating the electronic effects of substituents. |

Synergistic Integration into Multifunctional Advanced Materials

The unique structure of this compound, featuring a rigid benzodioxan core and two reactive iodine sites, makes it an excellent building block for the synthesis of advanced materials with tailored properties. The di-iodo functionality allows it to act as a monomer in various polymerization reactions, leading to the formation of novel polymers with potential applications in electronics, optics, and separation technologies.

One of the most promising areas of research is the development of conjugated polymers for organic electronics. nih.govkennesaw.edu By copolymerizing this compound with other aromatic monomers through reactions like Suzuki or Stille coupling, it is possible to create polymers with tunable electronic properties. The benzodioxan unit can influence the polymer's solubility, morphology, and charge transport characteristics, while the groups introduced at the 6 and 7 positions will fine-tune the electronic energy levels.

The rigid and planar nature of the benzodioxan ring system also suggests its potential use in the construction of microporous organic polymers (MOPs) or covalent organic frameworks (COFs). These materials are characterized by high surface areas and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. The di-iodo functionality provides the necessary reaction sites for forming the extended network structure of these materials.

Furthermore, the benzodioxan moiety is found in various biologically active molecules, suggesting that polymers derived from this compound could be designed to be biocompatible and biodegradable. ontosight.aimdpi.com This opens up possibilities for their use in biomedical applications, such as drug delivery systems, tissue engineering scaffolds, and medical implants. The development of new diacrylate monomers as substitutes for existing dental materials highlights the ongoing search for improved biocompatible polymers. nih.gov

Table 4: Potential Advanced Materials Derived from this compound

| Material Class | Synthetic Strategy | Potential Application |

|---|---|---|

| Conjugated Polymers | Cross-coupling polymerization (e.g., Suzuki, Stille). nih.gov | Organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). |

| Microporous Organic Polymers (MOPs) | Polymerization of the di-iodo monomer with multi-topic linkers. | Gas storage (H₂, CO₂), separation of gases and liquids, heterogeneous catalysis. |

| Liquid Crystals | Functionalization with long alkyl chains or other mesogenic groups. | Display technologies, optical switches, sensors. |

| Biocompatible Polymers | Ring-opening polymerization of functionalized benzodioxan lactones; polycondensation. mdpi.com | Drug delivery vehicles, tissue engineering scaffolds, biodegradable plastics. |

| Resins and Plastics | Incorporation as a monomer or additive in polymerization processes. bibliotekanauki.platamankimya.com | High-performance plastics with enhanced thermal stability and mechanical properties. |

Interdisciplinary Research in Chemical Biology and Material Science

The intersection of chemical biology and material science offers exciting opportunities for the application of this compound. Its structure can be strategically modified to create tools for probing biological systems or to build materials that interact with biological entities in a controlled manner.

In chemical biology, the development of fluorescent probes for detecting specific analytes or biological processes is of great interest. medchem101.comrsc.org The this compound scaffold can be functionalized with fluorophores at one or both iodine positions. The benzodioxan core itself may influence the photophysical properties of the attached dye, and its derivatives could be designed to respond to changes in their environment, such as pH, polarity, or the presence of specific ions or molecules. The development of near-infrared (NIR) fluorescent probes is particularly valuable for in vivo imaging due to the reduced background fluorescence and deeper tissue penetration of NIR light. rsc.org

The biological activity of many benzodioxane derivatives, including their potential as antibacterial, antifungal, and anticancer agents, provides a strong rationale for exploring the therapeutic potential of compounds derived from this compound. arabjchem.orgontosight.airesearchgate.net The di-iodo functionality allows for the introduction of various pharmacophores to create a library of new compounds for biological screening. For instance, the synthesis of benzodioxane-based hydrazones has yielded compounds with a wide range of biological activities. arabjchem.org

In the realm of material science, the integration of biological functionality into materials is a rapidly growing field. Polymers derived from this compound could be functionalized with biomolecules, such as peptides or sugars, to create materials that can specifically interact with cells or tissues. These "smart" materials could be used for targeted drug delivery, where the material selectively binds to cancer cells, or for creating bioactive surfaces that promote cell growth in tissue engineering applications.

Table 5: Interdisciplinary Research Opportunities for this compound

| Research Area | Concept | Potential Outcome |

|---|---|---|

| Fluorescent Probes | Covalent attachment of fluorophores to the di-iodo positions. | Novel sensors for ions, reactive oxygen species, or specific biomolecules. rsc.orgrsc.org |

| Medicinal Chemistry | Synthesis of a library of derivatives by functionalizing the C-I bonds. | Discovery of new drug candidates with antibacterial, antiviral, or anticancer properties. arabjchem.orgresearchgate.net |

| Biomaterials | Creation of polymers with biocompatible and biodegradable properties. | Development of advanced materials for drug delivery, tissue engineering, and medical devices. mdpi.com |

| Bio-interfaces | Surface modification of materials with benzodioxan derivatives. | Creation of surfaces that can control protein adsorption, bacterial adhesion, or cell attachment. |

| Chemical Genetics | Use of small molecules to perturb biological pathways. | Elucidation of protein function and identification of new therapeutic targets. |

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting 6,7-diiodobenzo(1,4)dioxan in environmental samples?